molecular formula C9H9FO2 B1323234 Methyl 5-fluoro-2-methylbenzoate CAS No. 175278-29-2

Methyl 5-fluoro-2-methylbenzoate

Cat. No. B1323234
M. Wt: 168.16 g/mol
InChI Key: VXFMZNALKZLCBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in medicinal chemistry and imaging. For instance, paper describes the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibit potent cytotoxicity against certain cancer cell lines. The synthesis involves modifications to the Jacobsen cyclization process. Similarly, paper discusses the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which could be used as PET imaging agents for cancer. The synthesis is achieved through a modified Jacobson thioanilide radical cyclization chemistry. Paper presents an optimized synthesis route for methyl 2-amino-5-fluorobenzoate, starting from 3-fluorobenzoic acid and involving nitrification, esterification, and hydronation steps.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is crucial for their biological activity and interaction with biological targets. Paper provides details on the crystal structure of a related compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, which crystallizes in the triclinic space group and exhibits weak intermolecular interactions. These structural insights can be valuable when considering the molecular structure of methyl 5-fluoro-2-methylbenzoate.

Chemical Reactions Analysis

Fluorinated compounds often participate in various chemical reactions due to the reactivity of the fluorine atom. Paper explores the use of 4-chloro-2-fluoro-5-nitrobenzoic acid in the synthesis of various heterocyclic scaffolds, demonstrating its versatility as a building block. Paper describes a microwave-assisted Fries rearrangement of a fluorinated compound under catalyst- and solvent-free conditions, showcasing an efficient synthetic approach.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. Paper conducts a thermochemical study of two fluorobenzazoles, providing data on their enthalpies of formation in both condensed and gaseous states. This information is essential for understanding the stability and reactivity of such compounds. Paper discusses the hydrogen-bonding patterns in cocrystals of 5-fluorouracil, which is relevant for understanding the supramolecular interactions that methyl 5-fluoro-2-methylbenzoate might exhibit.

Scientific Research Applications

Pharmacological Activity

  • Methyl 5-fluoro-2-methylbenzoate (and related compounds) exhibit pharmacological activity. In a study by Chapman, Clarke, and Sawhney (1968), compounds like 5-fluoro-3-methylbenzo[b]thiophen were prepared and displayed significant pharmacological properties. These compounds, which share a structural similarity to Methyl 5-fluoro-2-methylbenzoate, suggest its potential in pharmacological applications (Chapman, Clarke, & Sawhney, 1968).

Thermochemical Study

  • The thermochemical properties of similar fluorinated compounds were investigated, which is critical for understanding the stability and reactivity of Methyl 5-fluoro-2-methylbenzoate. Silva, Gonçalves, and Silva (2018) conducted a comprehensive study of 5-fluoro-2-methylbenzoxazole and 5-fluoro-2-methylbenzothiazole, providing insights into the energetic behavior of such compounds (Silva, Gonçalves, & Silva, 2018).

Environmental Metabolism

  • Research by Londry and Fedorak (1993) used fluorinated compounds to trace the metabolic pathways of m-cresol in a methanogenic consortium. This study indicates the potential of Methyl 5-fluoro-2-methylbenzoate in environmental biodegradation and metabolism studies (Londry & Fedorak, 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements include P261, P271, P280 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection, respectively.

Future Directions

As for future directions, “Methyl 5-fluoro-2-methylbenzoate” is a specialty product for proteomics research applications . Its future use and development will likely be influenced by advancements in this field. For more detailed and specific future directions, it’s recommended to refer to the latest research literature in the field of proteomics.

properties

IUPAC Name

methyl 5-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFMZNALKZLCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634929
Record name Methyl 5-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-2-methylbenzoate

CAS RN

175278-29-2
Record name Benzoic acid, 5-fluoro-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-fluoro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Fluoro-2-methyl-benzoic acid (0.29 g, 1.9 mmol) was dissolved in anhydrous MeOH (7 mL) and c. H2SO4 (0.12 mL, 2.3 mmol) was added, heating to reflux for 16 hours. The solution was cooled to room temperature and partitioned between EtOAc (15 mL) and brine (10 mL). After separating, the aqueous phase was extracted with EtOAc (2×10 mL), dried (MgSO4), filtered, and concentrated under reduced pressure to afford 5-fluoro-2-methyl-benzoic acid methyl ester as a pale brown liquid (0.25 g, 78%).
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Liu, J Zhang, Y Gao, H Hao, C Zhang… - Pest Management …, 2023 - Wiley Online Library
Background To discover and develop novel acaricidal compounds, a series of 2‐fluoro‐4‐methyl/chlorine‐5‐((2,2,2‐trifluoroethyl)thio)aniline/phenol compounds containing N/O‐benzyl …
Number of citations: 3 onlinelibrary.wiley.com
J Huang, X Deng, S Zhou, N Wang, Y Qin… - Bioorganic & Medicinal …, 2019 - Elsevier
… A mixture of methyl 5-fluoro-2-methylbenzoate (0.5 g, 3.0 mmol), NBS (0.18 g, 3.0 mmol), and di-benzoyl peroxide (BPO) (36 mg, 0.15 mmol) in 1,2-dichloroethane (5 mL) was heated at …
Number of citations: 17 www.sciencedirect.com
K Bum-Erdene, IJ Yeh… - Journal of Medicinal …, 2022 - ACS Publications
… To a mixture of methyl 5-fluoro-2-methylbenzoate (3.4 g, 20.0 mmol) and NBS (4.25 g, 24.0 mmol) in carbon tetrachloride (60 mL) was added AIBN (164 mg, 1.0 mmol) at 80 C. Heating …
Number of citations: 6 pubs.acs.org
J Lin, IN Houpis, R Liu, Y Wang… - … Process Research & …, 2014 - ACS Publications
This contribution describes the total synthesis of a complex macrocyclic integrase inhibitor, a key enzyme involved in the infection process of various immunodeficiency viruses. The key …
Number of citations: 16 pubs.acs.org

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